N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine
Overview
Description
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a synthetic organic compound that features a piperidine ring substituted with a tetrahydrofuran moiety and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine typically involves the reaction of piperidine derivatives with tetrahydrofuran derivatives under controlled conditions. One common method includes the alkylation of piperidine with tetrahydrofuran-3-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, sulfonates, aprotic solvents like DMF or THF.
Major Products Formed:
Oxidation: N-oxides, carbonyl compounds.
Reduction: Reduced amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to fit into active sites of enzymes or bind to receptors, altering their activity and resulting in various biological effects .
Comparison with Similar Compounds
N-Methyl-N-(tetrahydrofuran-2-ylmethyl)piperidin-4-amine: Similar structure but with a different position of the tetrahydrofuran moiety.
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine: Lacks the piperidine ring, making it structurally simpler.
N-Methyl-N-(tetrahydrofuran-3-ylmethyl)amine: Similar structure but with a different substitution pattern.
Uniqueness: N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Biological Activity
N-Methyl-N-(tetrahydrofuran-3-yl)piperidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, examining its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tetrahydrofuran moiety, which contributes to its unique chemical properties. The structural characteristics of this compound allow it to interact with various biological targets, influencing its pharmacological effects.
1. Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. It has been investigated against several bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. The compound's mechanism of action likely involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.
Bacterial Strain | Inhibition Percentage |
---|---|
E. coli | 94.5% |
P. aeruginosa | 67.3% |
This table summarizes the effectiveness of this compound against specific bacterial strains, highlighting its potential as an antimicrobial agent .
2. Anticancer Activity
The compound has also been explored for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation.
For instance, structural modifications of similar piperidine derivatives have shown promising results in enhancing cytotoxicity against cancer cell lines such as FaDu (hypopharyngeal tumor cells). These modifications often lead to improved binding affinity to target proteins involved in cancer progression .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to desired therapeutic effects:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It can bind to receptors involved in neurotransmission or cellular signaling, potentially affecting physiological responses.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds and their derivatives, providing insights into the potential applications of this compound:
- Piperidine Derivatives : A study on a library of piperidine derivatives demonstrated that structural variations could significantly impact their biological efficacy. Compounds with specific substitutions exhibited enhanced activity against cancer cells and bacteria .
- Antileishmanial Activity : Related compounds have shown antileishmanial properties against Leishmania species, indicating that modifications in the piperidine structure can lead to diverse pharmacological profiles .
Properties
IUPAC Name |
N-methyl-N-(oxolan-3-yl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-12(10-4-7-13-8-10)9-2-5-11-6-3-9/h9-11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJZJSFFKWTYGW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCNCC1)C2CCOC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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